镁离子载体IV

描述

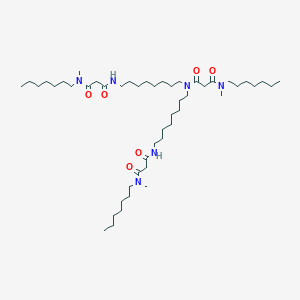

Magnesium ionophore IV, also known as ETH 7025, is a very lipophilic compound used in the assay of Mg2+ activity in human blood serum with an optimized liquid polymer membrane electrode . It is commonly used to measure magnesium concentrations in various applications .

Molecular Structure Analysis

The empirical formula of Magnesium ionophore IV is C49H94N6O6 and it has a molecular weight of 863.31 . The SMILES string representation is CCCCCCCN©C(=O)CC(=O)NCCCCCCCCN(CCCCCCCCNC(=O)CC(=O)N©CCCCCCC)C(=O)CC(=O)N©CCCCCCC .Chemical Reactions Analysis

Magnesium ionophore IV is used in ion-selective electrodes to measure magnesium concentrations. The ionophore interacts with magnesium ions, altering the potential of the electrode. This change in potential can be measured and correlated to the concentration of magnesium .Physical And Chemical Properties Analysis

Magnesium ionophore IV is a liquid at room temperature . It is very lipophilic, which means it has a strong ability to dissolve in fats, oils, lipids, and non-polar solvents .科学研究应用

离子化镁电位传感器

由于离子化镁(iMg)在生物过程中至关重要,因此在临床环境中对镁化验的需求越来越大。基于离子载体的电位传感器已被开发用于测定iMg,即使在存在钙等干扰性电解质的情况下,也能提供增强的选择性和准确性。此技术在血液分析仪中对于测量全血样品中的iMg至关重要,因此在临床研究和即时检验应用中发挥着至关重要的作用(张,2011)。

用于测量镁的离子选择性电极

对镁敏感的离子选择性电极(ISE),通常使用基于离子载体的选择性电极,在准确测量离子化镁方面取得了重大进展。这些发展对于评估Mg++在患者护理管理中的应用至关重要,尤其是在没有Mg++测量的主要标准和参考方法的情况下(Filos & Okorodudu,1995)。

离子载体诱导的细胞镁操纵

离子载体A23187与多粘菌素B非肽的结合使用,允许操纵大肠杆菌中的细胞内Mg2+水平。该方法突出了外部控制细胞内镁浓度的可能性,这对理解镁在细胞过程中的作用具有重大意义(Alatossava等人,1985)。

在促有丝分裂特性中的作用

离子载体A23187已知可以跨生物膜选择性地转移二价阳离子,如镁。研究表明,它可以在人淋巴细胞中诱导有丝分裂,这一过程高度依赖于细胞外钙,在较小程度上依赖于镁。这突出了离子载体在改变细胞活动中钙和镁通量中的作用(Luckasen等人,1974)。

镁离子载体在认知增强中的作用

一种新型的口服离子载体,即透酸镁,已被证明可以在治疗期间增强大鼠的认知能力。大脑中Mg2+的升高突出了镁离子载体在认知改善和神经学研究中的潜力(Bush,2010)。

安全和危害

未来方向

Magnesium ionophores like Magnesium ionophore IV are crucial for measuring magnesium concentrations in various applications, including medical diagnostics . As our understanding of the role of magnesium in biological systems continues to grow, the demand for accurate and reliable methods to measure magnesium concentrations is likely to increase. This could lead to further development and refinement of magnesium ionophores and related technologies .

属性

IUPAC Name |

N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]amino]octyl]-N'-methylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H94N6O6/c1-7-10-13-22-29-36-52(4)46(58)41-44(56)50-34-27-20-16-18-25-32-39-55(49(61)43-48(60)54(6)38-31-24-15-12-9-3)40-33-26-19-17-21-28-35-51-45(57)42-47(59)53(5)37-30-23-14-11-8-2/h7-43H2,1-6H3,(H,50,56)(H,51,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBGTBZZVHYIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(C)C(=O)CC(=O)NCCCCCCCCN(CCCCCCCCNC(=O)CC(=O)N(C)CCCCCCC)C(=O)CC(=O)N(C)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H94N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395136 | |

| Record name | Magnesium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium ionophore IV | |

CAS RN |

135734-39-3 | |

| Record name | Magnesium ionophore IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)

![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)

![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)

![Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B160917.png)

![2-(1-Dimethylaminomethyl-2-hydroxy-8-hydroxymethyl-9-oxo-9,11-dihydro-indolizino[1,2-B]quinolin-7-YL)-2-hydroxy-butyric acid](/img/structure/B160920.png)